Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Overview
Description
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate can be synthesized through several organic synthesis methods. One common method involves the reaction of 2-carboxymethylbenzaldehyde with hippuric acid in the presence of methanol and potassium hydroxide. The reaction mixture is heated to 65°C for one hour to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain enzymes in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
N-alkylated 3,4-dihydroisoquinolinones: These compounds share the dihydroisoquinoline core but have different substituents on the nitrogen atom.
Uniqueness
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAPCOWWDVERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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